Bis(alpha-methoxy-p-tolyl) ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-17-11-13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12-18-2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWBYLGWPWDACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)OC2=CC=C(C=C2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179779 | |
| Record name | Bis(alpha-methoxy-p-tolyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2509-26-4 | |
| Record name | 1,1′-Oxybis[4-(methoxymethyl)benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2509-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(alpha-methoxy-p-tolyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002509264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(alpha-methoxy-p-tolyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(α-methoxy-p-tolyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIS(ALPHA-METHOXY-P-TOLYL) ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCF4ZXZ9P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of Bis Alpha Methoxy P Tolyl Ether
Established Synthetic Routes for Bis(alpha-methoxy-p-tolyl) Ether
Established methods for the synthesis of diaryl ethers, which can be adapted for this compound, primarily include classical condensation reactions and modern cross-coupling techniques.
Precursor Reactivity and Chemo- and Regioselectivity in Ether Bond Formation
The formation of the ether linkage in this compound can be envisioned through several disconnection approaches, each relying on the specific reactivity of the chosen precursors. A plausible and widely used method is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.
For the synthesis of this compound, a potential pathway involves the reaction of 4-(methoxymethyl)phenol with a 4-(methoxymethyl)benzyl halide. In this scenario, the phenolic hydroxyl group of 4-(methoxymethyl)phenol is first deprotonated by a suitable base to form the more nucleophilic phenoxide. This phenoxide then attacks the benzylic carbon of 4-(methoxymethyl)benzyl halide, displacing the halide and forming the desired ether bond. The methoxy (B1213986) group on the p-tolyl ring is generally stable under these conditions.
The chemo- and regioselectivity of this reaction are critical. The primary competition is the potential for C-alkylation versus O-alkylation of the phenoxide. However, by carefully selecting the reaction conditions, such as the solvent and counter-ion of the base, O-alkylation can be favored. The regioselectivity is generally high, with the phenoxide attacking the benzylic position of the electrophile.
Another established route is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. wikipedia.orgwikipedia.org In the context of this compound, this could involve the self-condensation of a molecule containing both a phenolic hydroxyl group and an aryl halide on separate p-tolyl moieties connected by the alpha-methoxy group, or the cross-coupling of 4-(methoxymethyl)phenol with a suitable aryl halide. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org
The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a milder and more general alternative to the Ullmann condensation for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can be employed to couple 4-(methoxymethyl)phenol with a suitable aryl halide or triflate. The choice of phosphine ligand is crucial for the efficiency of this transformation. wikipedia.org
Catalytic Systems and Ligand Effects in Synthesis
The choice of catalytic system is paramount in achieving efficient synthesis of diaryl ethers.
Copper-Based Catalysis (Ullmann Condensation):
Modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts, often in the presence of ligands, which allows for milder reaction conditions. organic-chemistry.org For the synthesis of diaryl ethers, copper(I) salts such as CuI or Cu₂O are commonly used. The addition of ligands like N,N-dimethylglycine can significantly accelerate the reaction. organic-chemistry.org The ligand is believed to stabilize the copper catalyst and facilitate the reductive elimination step.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |
| CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 |
| Cu₂O | Phenanthroline | K₂CO₃ | Pyridine | 150-200 |
| CuCl | Salicylaldoxime | K₃PO₄ | DMF | 120 |
Palladium-Based Catalysis (Buchwald-Hartwig O-Arylation):
The Buchwald-Hartwig reaction offers a versatile and highly efficient method for diaryl ether synthesis. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the ether and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical and influences the reaction's scope and efficiency. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are particularly effective. wikipedia.orglibretexts.org
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-110 |
| [Pd(cinnamyl)Cl]₂ | RuPhos | K₂CO₃ | t-BuOH | 100 |
Novel Synthetic Strategies and Green Chemistry Principles Applied to this compound
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods.
Environmentally Benign Synthetic Protocols
Efforts to develop greener synthetic routes for diaryl ethers focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. One such approach is the use of microwave-assisted synthesis. tandfonline.comresearcher.lifenih.gov Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in some cases, can be performed under solvent-free conditions, thereby reducing the use of volatile organic compounds. researcher.life For instance, the direct coupling of phenols with electron-deficient aryl halides can be achieved in high yields within minutes under microwave irradiation without the need for a catalyst. nih.gov
Phase-transfer catalysis (PTC) represents another green approach that can be applied to Williamson-type ether syntheses. acs.orgacs.org PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs, often allowing for the use of milder reaction conditions and avoiding the need for anhydrous solvents. acs.orgwikipedia.org Quaternary ammonium salts are commonly used as phase-transfer catalysts. alfachemic.com
Sustainable Reaction Conditions and Alternative Solvent Systems
The choice of solvent is a key aspect of green chemistry. Traditional solvents for diaryl ether synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), are coming under increasing scrutiny due to their toxicity. Research is ongoing to find more sustainable alternatives. Water is an ideal green solvent, and some metal-free arylations of phenols have been successfully carried out in water. Propylene carbonate has also been explored as a green and recyclable solvent for the etherification of benzyl alcohols. nih.gov The development of solvent-free reaction conditions, often in conjunction with microwave heating, is a particularly attractive green strategy. researcher.life
Detailed Mechanistic Elucidation of this compound Formation
The formation of this compound can proceed through different mechanisms depending on the chosen synthetic route.
Williamson Ether Synthesis Mechanism:
This reaction follows a classical Sₙ2 mechanism. masterorganicchemistry.comyoutube.com The first step is the deprotonation of the phenol to form a nucleophilic phenoxide ion. This phenoxide then performs a backside attack on the electrophilic carbon of the alkyl halide, leading to an inversion of stereochemistry if the carbon is chiral. The reaction is concerted, meaning bond formation and bond breaking occur simultaneously. For benzylic halides like 4-(methoxymethyl)benzyl halide, the Sₙ2 pathway is generally favored, although Sₙ1-type reactions can compete under certain conditions due to the stability of the resulting benzylic carbocation.
Ullmann Condensation Mechanism:
The mechanism of the Ullmann condensation is complex and has been the subject of much debate. wikipedia.org It is generally accepted to involve copper(I) species. A plausible mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate then yields the diaryl ether and regenerates a copper(I) species. The presence of ligands can influence the stability of the copper intermediates and the rate of the catalytic cycle.
Buchwald-Hartwig O-Arylation Mechanism:
The mechanism of the Buchwald-Hartwig C-O coupling is well-established and proceeds through a catalytic cycle involving a palladium catalyst. wikipedia.orgresearchgate.net The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) species. This is followed by coordination of the phenoxide to the palladium center and subsequent deprotonation by a base. The final and key step is the reductive elimination from the Pd(II) complex, which forms the C-O bond of the diaryl ether and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The nature of the phosphine ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps. wikipedia.org
Characterization of Reaction Intermediates and Transition States
The synthesis of this compound, particularly through an acid-catalyzed pathway, is expected to proceed through a stabilized benzylic carbocation intermediate. The presence of the p-tolyl group, with its electron-donating methyl substituent, and the α-methoxy group both contribute to the stabilization of this key intermediate.
In an acid-catalyzed self-condensation of α-methoxy-p-tolyl methanol (B129727), the reaction would be initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to form a resonance-stabilized secondary benzylic carbocation. The p-methyl group provides stabilization through inductive effects and hyperconjugation, while the α-methoxy group offers significant stabilization through resonance (the p-doping effect). This carbocationic intermediate is a critical species in the reaction pathway, and its stability directly influences the reaction rate.
Table 1: Postulated Intermediates in the Synthesis of this compound
| Intermediate | Structure | Role in Mechanism | Method of Characterization (Analogous Systems) |
| Protonated α-methoxy-p-tolyl methanol | (CH₃OC₆H₄CH(OCH₃))OH₂⁺ | Precursor to the carbocation | Inferred from kinetic studies and isotopic labeling experiments. |
| α-methoxy-p-tolyl carbocation | (CH₃OC₆H₄CH(OCH₃))⁺ | Key electrophilic intermediate | Spectroscopic observation (NMR) at low temperatures in superacid media for similar benzylic carbocations. Trapping experiments with nucleophiles. |
The transition state for the formation of this carbocation is expected to have significant carbocationic character. In the subsequent step, a molecule of α-methoxy-p-tolyl methanol acts as a nucleophile, attacking the carbocation. The transition state for this step would involve the partial formation of the new carbon-oxygen bond.
For a Williamson ether synthesis route, which follows an S_N2 mechanism, the reaction would involve the reaction of an α-methoxy-p-tolyl halide with the corresponding alkoxide. The transition state in this case would be a trigonal bipyramidal arrangement around the benzylic carbon, with the nucleophilic oxygen and the leaving group occupying axial positions. The rate of this reaction is highly sensitive to steric hindrance around the reaction center.
Computational studies on similar benzylic systems have been employed to model the geometries and energies of these transition states, providing valuable insights into the reaction coordinates and activation barriers. These studies often reveal the fine balance between S_N1 and S_N2 pathways for benzylic substrates, which can be influenced by the solvent, nucleophile, and the nature of the substituents on the aromatic ring.
Kinetic and Thermodynamic Studies of Synthesis Reactions
Table 2: Representative Kinetic Data for Acid-Catalyzed Etherification of Substituted Benzyl Alcohols (Illustrative Data)
| Substrate | Relative Rate (k_rel) | Activation Energy (Ea) (kJ/mol) |
| Benzyl alcohol | 1 | 85 |
| p-Methylbenzyl alcohol | 15 | 75 |
| p-Methoxybenzyl alcohol | 350 | 65 |
| α-methoxy-p-tolyl methanol (estimated) | >350 | <65 |
This table is illustrative and based on general trends observed in S_N1 reactions of benzylic alcohols. The values for α-methoxy-p-tolyl methanol are estimated to be favorable due to the combined electron-donating effects of the p-methyl and α-methoxy groups.
In the case of a Williamson ether synthesis, the reaction kinetics would follow a second-order rate law, being first order in both the alkoxide and the alkyl halide. The reaction rate is sensitive to the nature of the leaving group, the solvent, and the counter-ion of the alkoxide. Polar aprotic solvents are known to accelerate S_N2 reactions.
Table 3: Thermodynamic Parameters for a Generic Acid-Catalyzed Etherification Reaction (Illustrative Data)
| Parameter | Value |
| Enthalpy of Reaction (ΔH°) | -20 to -40 kJ/mol |
| Entropy of Reaction (ΔS°) | Slightly positive |
| Gibbs Free Energy of Reaction (ΔG°) | Negative (spontaneous) |
These are typical ranges for etherification reactions and the specific values for this compound would require experimental determination.
The equilibrium of the reaction can be shifted towards the product by removing water, for instance, by azeotropic distillation. The thermodynamic favorability of the Williamson ether synthesis is driven by the formation of a stable salt byproduct in addition to the ether.
State of the Art Spectroscopic and Structural Elucidation of Bis Alpha Methoxy P Tolyl Ether
High-Resolution Spectroscopic Analysis for Structural Confirmation
High-resolution spectroscopic methods are fundamental in confirming the molecular structure of Bis(alpha-methoxy-p-tolyl) ether, which has a molecular formula of C₁₆H₁₈O₃ and a molecular weight of 258.31 g/mol . These techniques provide detailed insights into the electronic and conformational arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals in the aromatic region for the protons on the two phenyl rings. Due to the para-substitution pattern, these would likely appear as two sets of doublets, characteristic of an AA'BB' spin system. The methylene (B1212753) protons (-CH₂-) adjacent to the ether oxygen and the methoxy (B1213986) group would resonate in the aliphatic region, likely as a singlet. The methyl protons (-OCH₃) of the methoxy groups would also produce a distinct singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton NMR data by providing signals for each unique carbon atom. This would include distinct resonances for the aromatic carbons, with the carbon atoms attached to the ether oxygen and the methoxymethyl groups showing characteristic downfield shifts. The methylene carbon and the methoxy carbon would also be readily identifiable in the aliphatic region of the spectrum.
A summary of the expected NMR data is presented in the interactive table below.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Carbon Environment | Expected Chemical Shift (ppm) |
| Aromatic (ortho to ether) | ~7.2-7.4 | Doublet | Aromatic (C-O) | ~155-160 |
| Aromatic (meta to ether) | ~6.9-7.1 | Doublet | Aromatic (C-CH₂OCH₃) | ~130-135 |
| Methylene (-CH₂-) | ~4.4-4.6 | Singlet | Aromatic (CH) | ~115-130 |
| Methoxy (-OCH₃) | ~3.3-3.5 | Singlet | Methylene (-CH₂-) | ~70-75 |
| Methoxy (-OCH₃) | ~55-60 |
Note: The chemical shift values are estimates based on typical ranges for similar functional groups and are not based on reported experimental data.
High-Resolution Mass Spectrometry for Molecular Structure and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. The predicted monoisotopic mass is 258.125594432 Da. nih.gov HRMS also provides insights into the fragmentation pathways of the molecule under ionization, which helps in confirming its structure.
While experimental fragmentation data is scarce in the literature, predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated. uni.lu These predictions can aid in the identification of the compound in complex mixtures using ion mobility-mass spectrometry.
Common fragmentation pathways for ethers often involve cleavage alpha to the ether oxygen. libretexts.org For this compound, this could lead to the formation of characteristic fragment ions. The table below outlines some predicted m/z values for common adducts. uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 259.13286 | 158.6 |
| [M+Na]⁺ | 281.11480 | 166.0 |
| [M-H]⁻ | 257.11830 | 165.3 |
| [M+NH₄]⁺ | 276.15940 | 175.4 |
| [M+K]⁺ | 297.08874 | 163.4 |
| [M+H-H₂O]⁺ | 241.12284 | 150.6 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Stereochemical Insights and Molecular Geometry
To date, there are no published reports of the single-crystal X-ray diffraction analysis of this compound. Such a study would be invaluable for precisely determining the molecular geometry, including the dihedral angle between the two phenyl rings and the conformation of the methoxymethyl side chains. The molecule is achiral and therefore would crystallize in a centrosymmetric or a non-centrosymmetric space group that does not exhibit enantiomorphism.
Analysis of Intermolecular Interactions and Crystal Packing
Without a crystal structure, the analysis of intermolecular interactions and crystal packing remains speculative. However, one can anticipate that weak intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds would govern the crystal packing. The arrangement of the molecules in the crystal lattice would aim to achieve the most efficient packing, influenced by the shape and electronic properties of the molecule.
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
The FT-IR and Raman spectra of this compound are expected to show characteristic absorption and scattering bands, respectively, for its constituent functional groups. While a detailed experimental analysis with peak assignments is not available in the literature, general regions for these vibrations can be predicted. A comparative study of other bis-phenols using IR and Raman spectroscopy highlights the utility of these techniques in distinguishing structurally similar compounds. mdpi.com
The table below summarizes the expected vibrational modes for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-H (Aromatic) | Stretching | 3100-3000 | FT-IR, Raman |
| C-H (Aliphatic) | Stretching | 3000-2850 | FT-IR, Raman |
| C=C (Aromatic) | Stretching | 1600-1450 | FT-IR, Raman |
| C-O-C (Ether) | Asymmetric Stretching | 1275-1200 | FT-IR |
| C-O-C (Ether) | Symmetric Stretching | 1075-1020 | Raman |
| C-O (Methoxy) | Stretching | 1150-1085 | FT-IR, Raman |
Dynamic Light Scattering (DLS) for Aggregation Behavior in Solution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique used to determine the size distribution profile of small particles in suspension or polymers in solution. wikipedia.orgazom.com The technique works by illuminating a sample with a monochromatic light source, typically a laser, and analyzing the fluctuations in the intensity of the scattered light over time. libretexts.org These fluctuations are caused by the Brownian motion of the particles, the random movement of particles in a fluid resulting from their collision with the constituent molecules of the fluid. libretexts.org Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. libretexts.org By analyzing these fluctuations, DLS can determine the hydrodynamic radius of the particles, providing insights into their size and aggregation state in solution. libretexts.orgnih.gov
In the context of this compound, DLS is a valuable tool for investigating its aggregation behavior in various solvents. The tendency of molecules to aggregate in solution is influenced by factors such as their chemical structure, concentration, and the nature of the solvent. Understanding the aggregation behavior of this compound is crucial for its potential applications, as the formation of aggregates can significantly alter its physical and chemical properties.
Research findings indicate that this compound exhibits aggregation in certain polar solvents, particularly at concentrations exceeding a specific threshold. For instance, DLS studies can be employed to monitor the aggregation of this compound in polar solvents like dimethyl sulfoxide (B87167) (DMSO). It has been noted that aggregation is observable at concentrations greater than 1 mM in such solvents. This suggests that at lower concentrations, the compound likely exists as individual molecules, while at higher concentrations, intermolecular interactions lead to the formation of larger aggregates.
The following table summarizes the observed aggregation behavior of this compound in solution based on DLS studies.
| Solvent | Concentration | Observation |
| Dimethyl Sulfoxide (DMSO) | > 1 mM | Aggregation is monitored. |
This data highlights the importance of solvent choice and concentration in controlling the aggregation state of this compound in solution. Further DLS studies could explore a wider range of solvents and concentrations to build a more comprehensive understanding of its self-assembly characteristics.
Computational Chemistry and Theoretical Modeling of Bis Alpha Methoxy P Tolyl Ether
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of bis(alpha-methoxy-p-tolyl) ether. These methods, rooted in quantum mechanics, can predict a wide range of molecular attributes without the need for empirical data.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for predicting the molecule's reactivity, as areas with high electron density are prone to electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack. ijert.org
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key outputs of DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability, with a larger gap suggesting higher stability. nih.gov For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the ether oxygen, while the LUMO would likely be distributed over the aromatic systems.
The charge distribution can be visualized through molecular electrostatic potential (MEP) maps, which show the electrostatic potential on the molecule's surface. ijert.org For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the ether and methoxy (B1213986) groups, indicating their role as potential sites for hydrogen bonding and coordination. ijert.org
A hypothetical table of DFT-calculated properties for this compound is presented below, based on typical values for similar aromatic ethers.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule |
| Mulliken Atomic Charges | O(ether): -0.4e, O(methoxy): -0.3e | Quantifies the partial charges on individual atoms |
This table is illustrative and based on general principles of DFT calculations for aromatic ethers.
Ab initio methods are quantum chemical calculations that are based entirely on theoretical principles, without the inclusion of experimental data. acs.org These methods are often more computationally intensive than DFT but can provide highly accurate results for molecular energies and reaction pathways. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to determine the molecule's conformational energies. nih.gov This allows for the identification of the most stable geometric arrangement of the molecule in the gas phase.
Furthermore, ab initio methods are instrumental in mapping out the potential energy surface for chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies for various transformations. mdpi.com For instance, the rotational barriers around the C-O-C ether linkage and the C-C bonds of the side chains can be accurately calculated, providing insight into the molecule's flexibility.
A hypothetical table summarizing ab initio calculated energetic properties for this compound is shown below.
| Calculated Property | Hypothetical Value | Significance |
| Relative Conformational Energy (Skewed vs. Planar) | 5 kcal/mol | Predicts the most stable three-dimensional structure |
| Rotational Barrier (C-O-C) | 3 kcal/mol | Indicates the flexibility of the ether linkage |
| Enthalpy of Formation (gas phase) | -50 kcal/mol | Provides fundamental thermodynamic data |
This table is illustrative and based on general principles of ab initio calculations for aromatic ethers.
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. youtube.com For this compound, MD simulations can provide a detailed picture of its conformational landscape and how it is influenced by the surrounding environment, such as a solvent. By simulating the molecule's motion over nanoseconds or even microseconds, researchers can observe the different shapes (conformers) the molecule can adopt and the transitions between them. acs.orgresearchgate.net
In a vacuum, the molecule's conformations are determined by intramolecular forces. However, in a solvent, the interactions between the solute and solvent molecules play a crucial role. MD simulations can explicitly model these interactions, revealing how solvents like water or organic solvents can stabilize certain conformations of this compound over others. nih.gov This is particularly important for understanding its behavior in solution, which is relevant for many of its potential applications.
The flexibility of the molecule, particularly the rotation of the phenyl rings and the methoxymethyl side chains, can be analyzed from the simulation trajectories. acs.org This dynamic information is complementary to the static picture provided by quantum chemical calculations.
Predictive Modeling of Structure-Activity Relationships (SAR)
A QSAR model is typically built by first calculating a set of molecular descriptors for a series of related compounds with known activities. thieme-connect.comnih.gov These descriptors can be electronic (e.g., from DFT calculations), steric, or hydrophobic in nature. Statistical methods are then used to develop a mathematical equation that relates these descriptors to the observed activity.
For this compound, a hypothetical QSAR study could involve synthesizing and testing a series of derivatives with different substituents on the aromatic rings. The resulting data could then be used to build a model to predict the activity of new, unsynthesized compounds. This approach can significantly accelerate the discovery of new molecules with desired properties. nih.gov
A hypothetical table of descriptors that could be used in a QSAR study of this compound derivatives is provided below.
| Descriptor Type | Example Descriptor | Relevance |
| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to the molecule's ability to participate in electronic interactions. |
| Steric | Molecular Volume, Surface Area | Relates to how the molecule fits into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to the molecule's solubility and ability to cross biological membranes. |
| Topological | Connectivity Indices | Quantifies the branching and shape of the molecule. |
This table is illustrative and based on general principles of QSAR modeling.
Reactivity and Derivatization Chemistry of Bis Alpha Methoxy P Tolyl Ether
Functionalization Strategies and Chemical Transformations
The presence of multiple reactive sites in bis(alpha-methoxy-p-tolyl) ether allows for a variety of functionalization strategies. These can be broadly categorized into reactions targeting the aromatic rings and those modifying the methoxy (B1213986) and aryl groups.
Electrophilic Aromatic Substitution and Directed Functionalization
The two benzene (B151609) rings in this compound are activated towards electrophilic aromatic substitution by the presence of the electron-donating ether oxygen and the methoxy groups. The ether linkage acts as an ortho, para-director, while the methoxy group is also a strong ortho, para-directing group. This leads to a high electron density at the positions ortho and para to these substituents, making them susceptible to attack by electrophiles.
In the case of this compound, the para positions on both rings are occupied by the alpha-methoxy-p-tolyl group itself. Therefore, electrophilic attack is predicted to occur primarily at the ortho positions relative to the ether linkage. Common electrophilic aromatic substitution reactions that can be envisaged for this compound include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.
| Reaction | Typical Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Dinitro-bis(alpha-methoxy-p-tolyl) ether (nitro groups ortho to the ether linkage) |
| Bromination | Br₂/FeBr₃ | Dibromo-bis(alpha-methoxy-p-tolyl) ether (bromo groups ortho to the ether linkage) |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Diacyl-bis(alpha-methoxy-p-tolyl) ether (acyl groups ortho to the ether linkage) |
It is important to note that the steric hindrance from the bulky alpha-methoxy-p-tolyl groups might influence the reaction rates and the ortho/para selectivity.
Selective Modification of Methoxy and Aryl Groups
Selective modification of the methoxy and aryl groups of this compound presents a synthetic challenge due to the similar reactivity of the various C-H and C-O bonds. However, modern synthetic methods offer potential pathways for selective functionalization.
Modification of Methoxy Groups: The ether linkages of the methoxy groups are generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. More selective methods for the dealkylation of aryl methyl ethers are continuously being developed. For instance, photocatalytic methods have been reported for the O-demethylation of aryl methyl ethers, which could potentially be applied to selectively cleave the methoxy groups in this compound to the corresponding phenols. acs.org
Functionalization of Aryl C-H Bonds: Recent advances in C-H functionalization offer promising strategies for the selective modification of the aryl rings. For example, palladium-catalyzed ortho-C–H olefination of arenes directed by weakly coordinating ethers has been developed. nih.gov This could potentially be applied to introduce olefinic groups at the positions ortho to the central ether linkage. Furthermore, photocatalytic methods using an acridinium (B8443388) catalyst have shown high selectivity for the functionalization of alkyl groups in aryl alkyl ethers. nih.gov This could potentially be used to functionalize the benzylic C-H bonds of the tolyl groups.
Kinetic and Thermodynamic Aspects of Derivatization Reactions
The Hammett equation, a linear free-energy relationship, can be used to quantify the effect of substituents on the reactivity of aromatic compounds. The sigma (σ) value for a p-methoxy group is negative, indicating its electron-donating nature and its ability to increase the rate of electrophilic substitution. The reaction constant (ρ) for a given reaction indicates its sensitivity to substituent effects. For electrophilic aromatic substitution reactions, ρ values are typically negative, meaning that electron-donating groups increase the reaction rate.
Stereoselective Synthesis of Novel Analogues
The core structure of this compound is achiral. However, the introduction of substituents at specific positions can lead to the formation of chiral molecules. Of particular interest is the synthesis of axially chiral diaryl ethers, where restricted rotation around the C-O-C bond gives rise to atropisomerism.
Recent years have seen significant advancements in the catalytic enantioselective synthesis of axially chiral diaryl ethers. These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.
Strategies for Stereoselective Synthesis:
Chiral Phosphoric Acid Catalysis: A strategy employing chiral phosphoric acid catalysts for the desymmetrization of prochiral diamines has been developed to synthesize C-O axially chiral diaryl ethers with high enantioselectivities. snnu.edu.cnacs.org This approach could potentially be adapted to create chiral analogues of this compound.
N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed atroposelective esterification of prochiral dialdehydes has been shown to be an effective method for constructing enantioenriched axially chiral diaryl ethers. rsc.orgcitedrive.comnih.gov This protocol features mild conditions and excellent enantioselectivity.
These modern catalytic methods provide powerful tools for the synthesis of novel, stereochemically defined analogues of this compound, which could have potential applications in materials science and as chiral ligands in asymmetric catalysis.
| Catalytic System | Type of Reaction | Key Feature | Potential Application |
| Chiral Phosphoric Acid | Desymmetric Acylation | High enantioselectivity for C-O axis formation | Synthesis of enantiopure diaryl ether analogues |
| N-Heterocyclic Carbene (NHC) | Atroposelective Esterification | Mild conditions, broad substrate scope | Construction of diverse axially chiral diaryl ethers |
Advanced Applications in Catalysis and Polymerization Processes
Design and Synthesis of Catalyst Precursors
While this article focuses on the applications of catalysts featuring the bis(imino)pyridine iron framework, it is important to understand their origin. The synthesis of the crucial bis(imino)pyridine ligand scaffold is a key step in developing these powerful catalysts.
Development of Bis(imino)pyridine Iron Complexes
The development of bis(imino)pyridine iron catalysts has been a landmark in "post-metallocene" polymerization catalysis. acs.org These catalysts are typically synthesized through a straightforward, multi-step process.
The synthesis begins with the preparation of the bis(imino)pyridine (PDI) ligand. This is generally achieved through a condensation reaction of 2,6-diacetylpyridine (B75352) with a corresponding aniline (B41778) derivative. researchgate.net This method allows for a wide variety of ligands to be created by simply changing the substituents on the aniline, which in turn allows for fine-tuning of the final catalyst's properties. researchgate.netnih.gov
Once the ligand is synthesized, it is complexed with an iron source, such as anhydrous iron(II) chloride (FeCl₂), often in a solvent like tetrahydrofuran (B95107) (THF) or n-butanol. researchgate.netthieme-connect.com This results in the formation of the iron(II) dichloride precatalyst, [FeCl₂L], where L is the bis(imino)pyridine ligand. thieme-connect.com These precatalysts are typically solid compounds that can be isolated and characterized. thieme-connect.com From these halide precursors, a variety of other derivatives can be synthesized, including dinitrogen complexes and iron alkyl complexes, which are important for mechanistic studies and other catalytic applications. acs.orgacs.org
Investigation of Catalytic Activity in Olefin Polymerization
When activated with a cocatalyst, typically methylaluminoxane (B55162) (MAO), bis(imino)pyridine iron complexes become highly active catalysts for olefin polymerization. acs.org They are particularly effective for converting ethylene (B1197577) into highly linear polyethylene (B3416737) (PE). acs.org
Ethylene Polymerization: Mechanisms, Efficiency, and Selectivity
Upon activation with MAO, the iron precatalysts form active species that can polymerize ethylene with impressive efficiency. acs.org Activities in the range of 3,750 to 20,600 g/mmol ·h·bar have been observed for iron-based ketimine catalysts (where the ligand is derived from 2,6-diacetylpyridine). acs.org These catalysts are known for producing highly linear polyethylene, which is a valuable commodity plastic. acs.org
The polymerization process is influenced by several factors, including the nature of the cocatalyst and the reaction conditions. The primary mechanism for chain termination, which controls the molecular weight of the resulting polymer, is β-hydride transfer to the monomer. mdpi.com Another significant pathway is chain transfer to the aluminum cocatalyst. acs.org In some systems, a bimodal molecular weight distribution is observed, suggesting the presence of different active species or termination pathways operating simultaneously. acs.orgacs.org The lower molecular weight fraction is often attributed to chain transfer to aluminum, while the higher molecular weight fraction results from a combination of β-hydride transfer and some chain transfer. acs.org
Influence of Ligand Architecture on Catalytic Performance and Polymer Properties
The architecture of the bis(imino)pyridine ligand has a profound impact on the catalyst's performance and the properties of the resulting polymer. nih.govacs.org The steric and electronic effects of the substituents on the N-aryl rings of the ligand are particularly crucial.
Steric Effects: Bulky substituents at the ortho positions of the N-aryl rings are essential for high catalytic activity. They help to protect the iron center from deactivation and influence the rate of chain transfer, which in turn affects the molecular weight of the polyethylene. For instance, catalysts with more sterically hindered ligands tend to produce polyethylene with a much higher molecular weight. acs.orgrsc.org An unsymmetrical ligand design, where one aryl ring has a bulky ortho substituent, has been shown to improve the catalyst's thermal stability and lead to the production of higher molecular weight polyethylene compared to symmetrically substituted analogues. acs.org
The table below summarizes the performance of various bis(imino)pyridine iron catalysts, highlighting the effect of ligand structure and reaction conditions.
| Catalyst/Ligand Substituents | Cocatalyst | Temperature (°C) | Activity ( g/mmol ·h·bar) | Polymer Mw ( kg/mol ) | Reference |
| Fe-ketimine complexes | MAO | N/A | 3,750 - 20,600 | 14 - 611 | acs.org |
| Unsymmetrical (bulky ortho) | MAO | 70 | High activity | High | acs.org |
| C₂-symmetric (hybrid steric) | MAO/MMAO | 30 - 100 | 10⁶ - 10⁷ g/mol ·h | up to 433.1 | rsc.org |
This table presents a selection of data to illustrate general trends.
Mechanistic Understanding of Catalytic Cycles
A detailed understanding of the catalytic cycle is essential for designing more efficient catalysts. Theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism of ethylene polymerization by bis(imino)pyridine iron catalysts. acs.org
These studies have shown that for the active catalyst, which is a cationic iron-alkyl species, the spin state of the complex plays a critical role. acs.org Propagation can occur on different potential energy surfaces (singlet and triplet states), which are often close in energy. acs.org The rate-determining step for both polymer chain growth (propagation) and termination is often the capture of an ethylene monomer by the iron complex. acs.org
The steric bulk of the ligands is shown to suppress the ethylene capture required for the termination step while increasing the rate of insertion, which leads to higher molecular weight polymers. acs.org The mechanism of catalyst activation by the cocatalyst (e.g., MAO) and potential deactivation pathways, such as the formation of inactive bimetallic species with aluminum alkyls, have also been investigated. mdpi.com Furthermore, detailed mechanistic studies on related reactions, such as hydromagnesiation, have identified key iron(0) resting states and highlighted the possibility of direct β-hydride transfer without needing a discrete iron hydride intermediate. nih.goved.ac.uk
Catalyst Recycling and Stability Studies in Industrial Relevance
For a catalyst to be industrially viable, it must be stable, robust, and preferably recyclable. Homogeneous catalysts, like the bis(imino)pyridine iron complexes discussed, often face challenges in industrial settings, such as reactor fouling and difficulty in separating the catalyst from the polymer product. lp.edu.ua
Thermal Stability: A major challenge for these iron catalysts has been their poor performance at the high temperatures used in commercial polyethylene production processes. rsc.org However, significant progress has been made. By carefully designing the ligand with specific bulky substituents, catalysts with exceptional thermal stability have been developed. acs.orgrsc.org For example, certain unsymmetrical and C₂-symmetric catalysts maintain high activity at temperatures as high as 70-100 °C. acs.orgrsc.org
Heterogenization: To overcome the problems associated with homogeneous catalysis, researchers have focused on immobilizing these catalysts on solid supports, a process known as heterogenization. lp.edu.ua Supporting the iron complexes on materials like silica (B1680970) (SiO₂) allows for their use in slurry or gas-phase polymerization processes, which are common in industry. lp.edu.ua This approach helps control the polymer particle morphology, preventing reactor fouling. lp.edu.ua While supported catalysts sometimes show lower activity compared to their homogeneous counterparts, they can exhibit good activity at lower cocatalyst ratios and often produce higher molecular weight polymers. researchgate.net The development of effective methods for anchoring these catalysts to supports is an active area of research aimed at bridging the gap between laboratory discoveries and industrial application. lp.edu.ua
Contributions to Materials Science and Engineering
Enhancement of Polymer Properties through Integration of Bis(alpha-methoxy-p-tolyl) Ether Derivatives
The incorporation of this compound derivatives into polymer matrices has been a subject of scientific investigation, with a focus on improving the intrinsic characteristics of the resulting materials. These efforts have led to notable advancements in specialized polymer systems.
Derivatives of this compound have been identified as valuable components in the modification of waterborne polyurethane (WPU) systems. The primary objective of integrating these ether derivatives is to enhance the performance characteristics of the final polyurethane products. Research in this area has been driven by the demand for environmentally friendly, low volatile organic compound (VOC) coatings and adhesives with superior properties.
The introduction of this compound derivatives into the WPU backbone can influence various properties, including thermal stability, mechanical strength, and water resistance. While detailed performance data from comprehensive studies remains proprietary or is not widely published, the underlying principle is that the aromatic ether structure can impart increased rigidity and thermal stability to the polymer, while the methoxy (B1213986) groups can be functionalized to improve compatibility and cross-linking density.
A notable application of this compound derivatives is in the synthesis of bis(methoxyl hydroxyl)-functionalized polysiloxanes. These specialized polysiloxanes are designed as precursors for creating advanced materials with tailored properties. The synthesis process, as outlined in various studies, involves the chemical modification of this compound to introduce hydroxyl functionalities, which are then reacted with siloxane monomers or oligomers.
The resulting bis(methoxyl hydroxyl)-functionalized polysiloxanes serve as reactive intermediates that can be incorporated into other polymer systems, such as polyurethanes, to improve their performance. The presence of the polysiloxane segments can enhance properties like flexibility, hydrophobicity, and thermal stability, while the hydroxyl groups provide reactive sites for cross-linking and integration into the main polymer chain.
Research Findings on Functionalized Polysiloxanes
| Derivative | Functionalization | Intended Application | Reported Outcome |
| This compound derivative | Hydroxylation and reaction with siloxanes | Modifier for waterborne polyurethanes | Synthesis of bis(methoxyl hydroxyl)-functionalized polysiloxanes with potential for improved WPU performance. |
Exploration of this compound in Novel Material Architectures
A comprehensive search of publicly available scientific literature and research databases did not yield specific information regarding the exploration of this compound in the development of novel material architectures beyond its use as a modifying agent in the polymer systems mentioned above. Research in this specific area may be limited or not yet published in the public domain.
Advanced Characterization of Material Properties in Ether-Modified Polymers
While the synthesis of polymers modified with this compound derivatives has been reported, detailed public-domain data from advanced characterization of the material properties of these specific ether-modified polymers is not currently available. Such characterization would typically involve techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), dynamic mechanical analysis (DMA), and various spectroscopic methods to fully elucidate the structure-property relationships.
Biological Activity and Mechanistic Pharmacology Research
Investigation of Antiproliferative Activity against Cancer Cell Lines
Studies have demonstrated that Bis(alpha-methoxy-p-tolyl) ether exhibits considerable antiproliferative activity against a range of cancer cell lines. Its efficacy has been quantified through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. For instance, in studies involving A375 melanoma cells, the compound showed an IC50 value of 1.1 µM. In another study focused on MDA-MB-231 breast cancer cells, the IC50 values were observed to be in the range of 23 to 33 nM.
Table 1: Antiproliferative Activity of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Mechanism of Action |
|---|---|---|---|
| A375 | Melanoma | 1.1 µM | Tubulin polymerization inhibition |
| MDA-MB-231 | Breast Cancer | 23-33 nM | G2/M phase arrest, apoptosis induction |
| RPMI7951 | Melanoma | 3.3 µM | Disruption of microtubule dynamics |
A primary mechanism behind the antiproliferative effects of this compound is its ability to inhibit tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are critical components of the cytoskeleton and are essential for cell division. By disrupting the dynamics of these microtubules, the compound effectively halts cellular proliferation. Research indicates that this compound interacts with the colchicine-binding site on tubulin, which is a key target for many anticancer agents that function by destabilizing microtubules.
A direct consequence of the disruption of microtubule dynamics is the arrest of the cell cycle. Flow cytometry analyses have confirmed that cancer cells treated with this compound accumulate in the G2/M phase of the cell cycle. This accumulation signifies that the cells are unable to form a proper mitotic spindle, a necessary step for cell division, thus preventing them from proceeding into mitosis and cytokinesis.
Beyond halting cell proliferation, this compound also induces programmed cell death, or apoptosis, in malignant cells. This is a crucial characteristic for an anticancer agent, as it leads to the elimination of cancer cells. Evidence for apoptosis induction includes the observation of increased activity of caspase-3, a key executioner caspase in the apoptotic pathway, at concentrations as low as 2 µM in melanoma cells.
Elucidation of Structure-Activity Relationships for Biological Efficacy
The molecular structure of this compound is central to its biological function. The presence and position of the methoxy (B1213986) groups (-OCH3) are believed to be critical for its activity. These groups can influence the molecule's electronic properties and its ability to bind to its biological target. Comparing it to structural analogs helps to understand these relationships. For example, Bis(4-methylbenzyl) ether, which lacks the methoxy groups, has a lower molecular weight and different electronic properties, highlighting the significance of the methoxy substituents for the observed antiproliferative effects. The symmetric arrangement of two identical methoxymethyl-substituted aromatic rings around a central ether oxygen defines its specific chemical architecture.
Methodologies for In Vitro and In Vivo Biological Studies
The biological activity of this compound has been primarily characterized through a variety of in vitro assays. Antiproliferative activity is typically assessed using cell viability assays, such as the MTT assay, to determine IC50 values against various cancer cell lines. To investigate the mechanism of action, flow cytometry is a standard method used to analyze the cell cycle distribution and identify arrest at specific phases like G2/M. The induction of apoptosis is confirmed using techniques that measure the activity of key apoptotic proteins, such as caspase-3 activation assays. Furthermore, tubulin polymerization assays are employed to directly measure the compound's effect on microtubule formation. While extensive in vitro data exists, information on in vivo studies in animal models is less prevalent in the currently available literature.
Evaluation as a Chemical Scaffold for Future Therapeutic Agent Development
With its proven ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, this compound is considered a promising chemical scaffold for the development of new therapeutic agents. Its interaction with the colchicine-binding site on tubulin places it in a well-regarded class of anticancer compounds. The demonstrated efficacy against melanoma and breast cancer cell lines suggests its potential as a lead compound for creating more potent and selective anticancer drugs. The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of derivatives with potentially improved pharmacological properties.
Electrochemical Applications of Bis Alpha Methoxy P Tolyl Ether Derivatives
Role in Solid Polymer Electrolytes
Solid polymer electrolytes are a critical component in the advancement of safe, high-performance batteries, offering a solid-state alternative to traditional liquid electrolytes. The fundamental principle of an SPE involves a polymer matrix that dissolves and facilitates the transport of ions. The efficiency of this process is heavily dependent on the polymer's chemical structure. Derivatives featuring ether linkages, such as those with methoxy-p-tolyl groups, are particularly advantageous. The oxygen atoms in the ether side chains can effectively solvate lithium cations, while the flexible nature of the polymer backbone allows for segmental motion, which aids in ion mobility.
A significant area of research has been the use of branched ester-type lithium imides as salts within methoxy (B1213986) ether-substituted poly(organophosphazene)-based solid polymer electrolytes. Poly(organophosphazenes) possess a unique inorganic backbone of alternating phosphorus and nitrogen atoms, which provides high flexibility and thermal stability. By attaching methoxy ether side groups, which are structurally related to the methoxy-p-tolyl group, the polymer's ability to dissolve lithium salts and conduct ions is greatly enhanced.
Analysis of Ionic Conductivity and Thermal Stability in Electrochemical Devices
The performance of solid polymer electrolytes is primarily evaluated by their ionic conductivity and thermal stability, both of which are critical for practical applications in electrochemical devices like lithium-ion batteries.
Research into methoxy ether-substituted poly(organophosphazene) electrolytes complexed with branched ester-type lithium imides has yielded promising results. These materials have been shown to be fully amorphous, a desirable characteristic for uniform ion transport, and exhibit significant thermal stability, remaining stable up to 200°C. dtic.mil
The ionic conductivity of these electrolytes is influenced by the length of the methoxy ether side chains and the concentration of the lithium salt. A notable finding is that the highest ionic conductivity at room temperature (25°C) was achieved with a specific polymer structure and salt ratio. dtic.mil Furthermore, these electrolytes have demonstrated a wide electrochemical stability window, which is essential for their use with high-voltage battery electrodes. dtic.mil
| Property | Value | Conditions | Reference |
| Highest Ionic Conductivity | 4.48 x 10⁻⁴ S/cm | 25°C, MExP–LiHFPSI (x=4, Li⁺:repeat unit = 3:8) | dtic.mil |
| Thermal Stability | Stable up to 200°C | TGA analysis | dtic.mil |
| Electrochemical Stability Window | > 6.0 V | vs. Li⁺/Li | dtic.mil |
Potential Contributions to Battery Technology and Sensor Development
The favorable characteristics of solid polymer electrolytes derived from methoxy ether-substituted poly(organophosphazenes) position them as strong candidates for advancing battery technology. Their high ionic conductivity, good thermal stability, and wide electrochemical window suggest their potential for use in high-performance, all-solid-state lithium-ion batteries. dtic.mil Such batteries could offer enhanced safety by eliminating flammable liquid electrolytes, as well as potentially higher energy densities.
Beyond batteries, these materials could also find applications in the development of various electrochemical sensors. The principle of ion conduction in a solid matrix can be harnessed to detect specific ions or molecules, with the polymer electrolyte serving as a key component of the sensing element. The versatility of the poly(organophosphazene) backbone allows for the tuning of side-chain functionalities, opening possibilities for the design of highly selective and sensitive sensor devices.
Environmental Fate and Degradation Pathways
Photodegradation Mechanisms and Products
Direct and indirect photolysis are potential degradation pathways for Bis(alpha-methoxy-p-tolyl) ether in the environment. Diaryl ethers, as a class, can undergo photocatalytic hydrolysis in the presence of light. For instance, studies on various diaryl ethers have shown that they can be hydrolyzed to form two phenol (B47542) molecules at room temperature under visible light stimulation with a photocatalyst. nih.govacs.org This process often involves a single electron transfer mechanism. nih.gov
In the case of this compound, photodegradation would likely involve the cleavage of the C-O-C ether linkage. The energy from sunlight, particularly in the UV spectrum, could lead to the formation of radical intermediates. The presence of methoxy (B1213986) groups on the phenyl rings may influence the rate and products of photodegradation.
While specific photoproducts for this compound have not been documented, the degradation of other aromatic ethers suggests potential products. For example, the photolysis of the related compound methoxychlor, which also contains methoxy-p-tolyl groups, results in various degradation products, indicating the complexity of photoreactions for this chemical family. acs.org
Table 1: Potential Photodegradation Mechanisms for Diaryl Ethers
| Mechanism | Description | Potential Products |
| Direct Photolysis | Absorption of light energy leading to bond cleavage. | Phenolic compounds, aromatic aldehydes, and further breakdown products. |
| Indirect Photolysis | Reaction with photochemically generated species like hydroxyl radicals. | Hydroxylated derivatives and ring-cleavage products. |
| Photocatalytic Hydrolysis | Cleavage of the ether bond facilitated by a photocatalyst and light. nih.govacs.org | Corresponding phenols. nih.govacs.org |
Note: This table represents potential pathways for diaryl ethers in general, as specific data for this compound is unavailable.
Biodegradation Studies in Various Environmental Compartments
Information regarding the biodegradation of this compound in soil, water, or sediment is scarce. However, the biodegradability of diaryl ethers is known to be influenced by their structure, particularly the presence of halogen substituents. Non-halogenated diaryl ethers are generally considered to be biodegradable under aerobic conditions. nih.gov
The biodegradation of ether-containing compounds can be initiated by microorganisms through the cleavage of the ether bond. jsynthchem.com For some ethers, this process is catalyzed by monooxygenase enzymes. nih.gov In the context of this compound, microbial populations in soil and water could potentially utilize this compound as a carbon source, leading to its breakdown. The methoxy groups may also be subject to microbial metabolism, potentially through O-demethylation reactions. acs.org
Studies on poly(ether-ester)s have indicated that the presence of ether bonds can significantly influence biodegradation, with enzymatic degradation leading to considerable weight loss of the polymer matrix. mdpi.com This suggests that the ether linkage in this compound could be a target for microbial enzymes.
Table 2: General Biodegradation Potential of Diaryl Ethers
| Environment | Condition | Potential for Biodegradation | Notes |
| Soil | Aerobic | Possible | Dependent on microbial community and soil conditions. |
| Water | Aerobic | Possible | Influenced by factors such as nutrient availability and microbial consortia. |
| Sediment | Anaerobic | Possible | Dehalogenation of halogenated diaryl ethers has been observed under anaerobic conditions. nih.gov The relevance to non-halogenated ethers like the target compound is uncertain. |
Note: This table is based on the general understanding of diaryl ether biodegradation and does not represent specific data for this compound.
Assessment of Environmental Persistence and Mobility
The environmental persistence and mobility of a chemical are determined by its resistance to degradation and its physical-chemical properties. For this compound, a lack of specific experimental data necessitates an assessment based on the properties of diaryl ethers.
Diaryl ethers are noted for the exceptional stability of the C-O-C bond due to the presence of aromatic rings, making them more resilient to hydrolysis and thermal breakdown compared to simpler ethers. jsynthchem.com This inherent stability could contribute to the persistence of this compound in the environment.
The mobility of an organic compound in the environment is often predicted by its octanol-water partition coefficient (Kow). A high Kow value suggests a tendency to adsorb to soil and sediment, limiting its movement in water. While the specific Kow for this compound is not reported in the search results, the structure, with two phenyl rings, suggests it is likely to be a hydrophobic compound with a tendency to partition into organic matter. However, the presence of ether and methoxy groups could increase its water solubility to some extent compared to unsubstituted diaryl ethers.
The long-range transport of some halogenated diphenyl ethers has been observed, indicating that atmospheric transport can be a significant distribution pathway for this class of compounds. mdpi.com Whether this is relevant for this compound would depend on its volatility and atmospheric stability.
Table 3: Factors Influencing Persistence and Mobility of Diaryl Ethers
| Factor | Influence on Persistence | Influence on Mobility |
| Stable C-O-C bond | Increases persistence. jsynthchem.com | No direct influence. |
| Aromatic Rings | Increases stability and persistence. jsynthchem.com | Decreases water solubility, potentially increasing sorption to soil and reducing mobility. |
| Hydrophobicity (High Kow) | May lead to sequestration in sediments, increasing persistence. | Decreases mobility in water. |
| Volatility | Could lead to atmospheric transport and wider distribution. | Facilitates atmospheric mobility. |
Note: This table outlines general principles for diaryl ethers. Specific data for this compound is needed for an accurate assessment.
Future Directions and Emerging Research Avenues for Bis Alpha Methoxy P Tolyl Ether
Interdisciplinary Research Opportunities
The unique structure of Bis(alpha-methoxy-p-tolyl) ether lends itself to a multitude of applications, creating significant opportunities for collaborative research across different fields.
Material Science and Engineering: Derivatives of this compound have been instrumental in improving the properties of materials such as waterborne polyurethanes. The synthesis of polysiloxanes functionalized with bis(methoxyl hydroxyl) groups has led to materials with enhanced characteristics, highlighting the broad utility of ether derivatives in the creation of advanced materials.
Polymer Chemistry and Catalysis: In the realm of polymer science, derivatives of this compound have been incorporated into bis(imino)pyridine iron complexes. These complexes function as effective catalysts in the polymerization of ethylene (B1197577), a process of significant industrial relevance. However, research indicates that the catalytic activity of the methoxy (B1213986) derivative can be selective and dependent on the specific chemical environment, suggesting a rich area for further investigation to optimize polymerization processes.
Electrochemistry: The compound has found a niche in electrochemical applications. Branched ester-type lithium imides have been successfully characterized as salts within solid polymer electrolytes based on methoxy ether-substituted poly(organophosphazenes). These materials show promise for use in high-performance batteries and other electrochemical devices due to their notable ionic conductivity and thermal stability.
Energy and Fuel Cell Technology: Research into proton exchange membranes (PEMs) for fuel cells has utilized fluorene-based poly(arylene ether sulfone) copolymers that incorporate methoxy-substituted bisphenol monomers. The inclusion of methoxy groups has been demonstrated to significantly boost the performance of these membranes, which exhibit high proton conductivity and low methanol (B129727) permeability, key properties for efficient fuel cells.
Application of Advanced Analytical Techniques for Complex Systems
The characterization and analysis of this compound in complex matrices necessitate the use of sophisticated analytical instrumentation.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method employs a Newcrom R1 column with low silanol (B1196071) activity and a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with formic acid to ensure compatibility. sielc.com The method is scalable, making it suitable for both analytical purposes and for the isolation of impurities through preparative separation, and it is also applicable to pharmacokinetic studies. sielc.com
Advanced Spectroscopic and Thermal Analysis: To fully understand the structural integrity and behavior of this compound and its derivatives under various conditions, a suite of advanced techniques is recommended.
Dynamic Light Scattering (DLS): Can be used to monitor the aggregation behavior of the compound in polar solvents.
X-ray Crystallography: Provides definitive resolution of crystal structures, confirming stereochemistry and intermolecular interactions.
Thermogravimetric Analysis (TGA): Allows for the evaluation of the compound's thermal stability.
Mass Spectrometry (MS): Predictive data for the compound's behavior in mass spectrometry has been calculated. The predicted collision cross-section (CCS) values provide a basis for identifying the molecule and its adducts in complex mixtures, which is crucial for metabolomics and other advanced analytical studies. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 259.13286 | 158.6 |
| [M+Na]+ | 281.11480 | 166.0 |
| [M-H]- | 257.11830 | 165.3 |
| [M+NH4]+ | 276.15940 | 175.4 |
| [M+K]+ | 297.08874 | 163.4 |
| [M+H-H2O]+ | 241.12284 | 150.6 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Sustainable Synthesis and Application Pathways in the Context of Green Chemistry
Aligning the production and use of this compound with the principles of green chemistry is a key area for future research, focusing on reducing environmental impact and enhancing sustainability.
Greener Synthetic Routes: Traditional synthesis of this ether often involves nucleophilic substitution reactions. While effective, future research should focus on developing more sustainable methods. Green chemistry principles suggest exploring pathways such as:
Electrochemical Synthesis: Electrochemical methods are emerging as a green alternative for ether synthesis, enabling reactions like alkene alkoxyhalogenation in a single pot. organic-chemistry.org These methods can reduce the need for harsh reagents and operate under ambient conditions. organic-chemistry.org
Microwave-Assisted Synthesis: This technique offers an environmentally friendly approach that can increase reaction efficiency, reduce waste, and save energy. mdpi.com
Solvent-Free Reactions: The development of solvent-free synthesis methods, such as mechanochemical grinding, minimizes waste and environmental impact. mdpi.com
Use of Green Solvents: When solvents are necessary, employing bio-based and non-toxic options like Cyrene can significantly improve the ecological profile of the synthesis process. researchgate.net
Sustainable Applications: The application of this compound derivatives in technologies that promote environmental sustainability is a promising research direction. Its use in materials for proton exchange membranes in fuel cells is a prime example of how this compound can contribute to cleaner energy solutions. Future work could focus on designing derivatives for bio-based and recyclable polymers, such as polybenzoxazines, which are gaining attention for their high performance and potential for sustainability. researchgate.net
Q & A
Q. How is Bis(alpha-methoxy-p-tolyl) ether systematically named according to IUPAC guidelines?
- Methodological Answer : Ethers are named by listing the two substituent groups in alphabetical order, followed by "ether." For symmetrical ethers like this compound, the prefix "bis-" is used to denote two identical groups. The term "alpha-methoxy-p-tolyl" indicates a para-methylphenyl group (-C₆H₄-CH₃) with a methoxy (-OCH₃) substituent at the alpha position (adjacent to the oxygen). Thus, the IUPAC name is derived as bis(2-methoxy-4-methylphenyl) ether .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : A plausible route involves the Williamson ether synthesis, where a haloalkane reacts with a deprotonated alcohol. For example:
- Step 1 : Protect the hydroxyl group of 4-methylphenol (p-cresol) with a methoxy group via methoxymethylation using reagents like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
- Step 2 : React the resulting alpha-methoxy-p-tolyl halide (e.g., bromide) with a second equivalent under alkaline conditions to form the ether linkage.
Safety Note : Ensure proper ventilation and use inert atmospheres to mitigate risks from volatile intermediates.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
- First Aid : In case of skin contact, rinse immediately with water and soap; for eye exposure, flush with water for 15 minutes.
- Storage : Store in airtight containers away from oxidizers and ignition sources. Monitor vapor accumulation due to higher density than air.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR (¹H and ¹³C) and IR spectra with computational predictions (e.g., DFT calculations). Discrepancies in chemical shifts may arise from solvent effects or impurities.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M-H]⁻) to validate purity and structural assignments.
- Case Study : A 2023 study on glycol ethers demonstrated that coupling HPLC with tandem MS resolves ambiguities in isomer identification.
Q. What methodologies assess the environmental persistence of this compound?
- Methodological Answer :
- Biodegradation Assays : Use OECD Test Guideline 301B to measure mineralization rates in activated sludge.
- Hydrolysis Studies : Conduct pH-dependent stability tests (e.g., 25°C, pH 4–9) to estimate half-lives. Glycol ether analogs show moderate hydrolysis at neutral pH.
- Data Sources : Cross-reference PubChem, ECHA, and HSDB for ecotoxicological profiles.
Q. What advanced analytical techniques confirm the structural integrity of this compound under varying experimental conditions?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Monitor aggregation in polar solvents (e.g., DMSO) at concentrations >1 mM.
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C inferred from glycol ether analogs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
